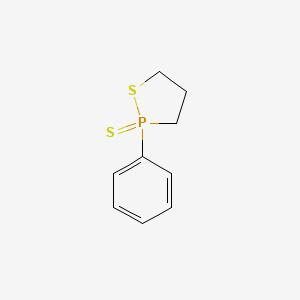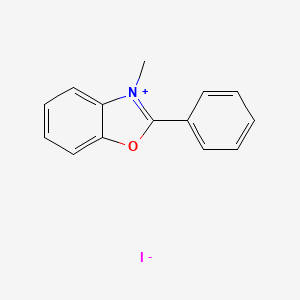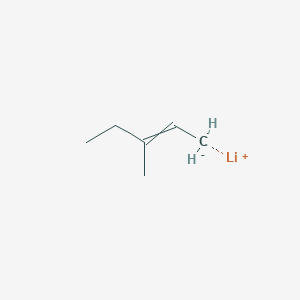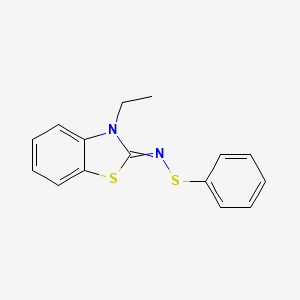
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it an important target for chemical research and development .
Méthodes De Préparation
The synthesis of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate typically involves the construction of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole intermediate can then be further functionalized to introduce the hydroxy and propanedioate groups.
Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may include the use of transition-metal catalysts, such as palladium or copper, to facilitate the formation of the indole ring and subsequent functionalization .
Analyse Des Réactions Chimiques
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression . The hydroxy and propanedioate groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-aldehyde: A precursor for the synthesis of various biologically active indole derivatives.
Propriétés
Numéro CAS |
61417-36-5 |
|---|---|
Formule moléculaire |
C15H17NO5 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
diethyl 2-(1-hydroxyindol-2-yl)propanedioate |
InChI |
InChI=1S/C15H17NO5/c1-3-20-14(17)13(15(18)21-4-2)12-9-10-7-5-6-8-11(10)16(12)19/h5-9,13,19H,3-4H2,1-2H3 |
Clé InChI |
KYJFDCOKLAUIQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC2=CC=CC=C2N1O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)

![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)

![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)

![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
